molecular formula C12H15FO2 B8001024 1-(3-Fluoro-5-isobutoxyphenyl)ethanone

1-(3-Fluoro-5-isobutoxyphenyl)ethanone

Cat. No.: B8001024
M. Wt: 210.24 g/mol
InChI Key: GRQIRHILDDXGBD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15FO2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluorine atom and an isobutoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-5-isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic esters and aryl halides in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-isobutoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The fluorine atom and isobutoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-isobutoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ethanone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-isobutoxyphenyl)ethanone: Similar in structure but with a different position of the isobutoxy group.

    1-(3-Fluoro-5-methoxyphenyl)ethanone: Similar but with a methoxy group instead of an isobutoxy group.

    1-(3-Fluoro-5-ethoxyphenyl)ethanone: Similar but with an ethoxy group instead of an isobutoxy group.

Uniqueness

1-(3-Fluoro-5-isobutoxyphenyl)ethanone is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity, physical properties, and interactions with other molecules, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIRHILDDXGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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